deoxydihydroxanthoangelol H deoxydihydroxanthoangelol H deoxydihydroxanthoangelol H is a natural product found in Angelica keiskei with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1847516
InChI: InChI=1S/C21H24O4/c1-21(2)13-12-17-19(24-3)11-9-16(20(17)25-21)18(23)10-6-14-4-7-15(22)8-5-14/h4-5,7-9,11,22H,6,10,12-13H2,1-3H3
SMILES:
Molecular Formula: C21H24O4
Molecular Weight: 340.4 g/mol

deoxydihydroxanthoangelol H

CAS No.:

Cat. No.: VC1847516

Molecular Formula: C21H24O4

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

deoxydihydroxanthoangelol H -

Specification

Molecular Formula C21H24O4
Molecular Weight 340.4 g/mol
IUPAC Name 3-(4-hydroxyphenyl)-1-(5-methoxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)propan-1-one
Standard InChI InChI=1S/C21H24O4/c1-21(2)13-12-17-19(24-3)11-9-16(20(17)25-21)18(23)10-6-14-4-7-15(22)8-5-14/h4-5,7-9,11,22H,6,10,12-13H2,1-3H3
Standard InChI Key IEHRHIGNMFNUPW-UHFFFAOYSA-N
Canonical SMILES CC1(CCC2=C(C=CC(=C2O1)C(=O)CCC3=CC=C(C=C3)O)OC)C

Introduction

Chemical and Structural Characteristics of Deoxydihydroxanthoangelol H

Molecular Composition and Structural Features

Deoxydihydroxanthoangelol H has the molecular formula C21H24O4C_{21}H_{24}O_{4}, with a molecular weight of 340.4 g/mol. Its structure includes a chalcone backbone with specific functional groups that contribute to its biological activity. The IUPAC name for this compound is 3-(4-hydroxyphenyl)-1-(5-methoxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)propan-1-one . The presence of hydroxyl and methoxy groups enhances its solubility and reactivity in biological systems.

The compound's SMILES notation is CC1(CCC2=C(C=CC(=C2O1)C(=O)CCC3=CC=C(C=C3)O)OC)CCC1(CCC2=C(C=CC(=C2O1)C(=O)CCC3=CC=C(C=C3)O)OC)C, which describes its two-dimensional structure . The three-dimensional conformer reveals a dihydropyrano ring fused with a phenolic group, contributing to its unique pharmacological properties.

Spectral Analysis

Spectral techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to characterize deoxydihydroxanthoangelol H. The 13C NMR spectrum highlights signals corresponding to aromatic carbons, methoxy groups, and ketone functionalities . Gas Chromatography-Mass Spectrometry (GC-MS) has further confirmed its molecular integrity by identifying its exact mass as 340.16745924 Da .

Physicochemical Properties

The physicochemical properties of deoxydihydroxanthoangelol H are summarized in the table below:

PropertyValueReference
Molecular FormulaC21H24O4C_{21}H_{24}O_{4}
Molecular Weight340.4 g/mol
XLogP3-AA (lipophilicity)4.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5

These properties indicate moderate lipophilicity and hydrogen bonding potential, which are critical for its interaction with biological targets.

Natural Source: Angelica keiskei

Overview of Angelica keiskei

Angelica keiskei, commonly known as "Ashitaba," is a perennial herb native to Japan and other parts of East Asia. It has been traditionally used in folk medicine for its health-promoting effects, including anti-inflammatory, anti-diabetic, and anti-cancer activities .

Isolation of Deoxydihydroxanthoangelol H

Deoxydihydroxanthoangelol H is one of the chalcones isolated from the roots and leaves of Angelica keiskei. The extraction process typically involves organic solvents such as ethanol or methanol, followed by chromatographic purification techniques like High-Performance Liquid Chromatography (HPLC) . The compound's yield depends on factors such as plant age, geographical location, and extraction conditions.

Other Bioactive Chalcones in Angelica keiskei

Pharmacological Activities

Anti-Cancer Properties

Deoxydihydroxanthoangelol H has demonstrated significant anti-cancer activity in preclinical studies. It inhibits melanin formation in B16 melanoma cells with low cytotoxicity . This selective action makes it a promising candidate for skin cancer treatment.

Mechanistically, the compound interferes with key signaling pathways involved in cell proliferation and apoptosis. For instance, it modulates NF-κB signaling, a pathway often dysregulated in cancer cells . Molecular docking studies have further revealed its ability to bind to DNA and other macromolecular targets .

Anti-Inflammatory Effects

The anti-inflammatory activity of deoxydihydroxanthoangelol H is attributed to its ability to inhibit nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that mediate inflammatory responses . Studies have shown that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

Melanin Inhibition

Deoxydihydroxanthoangelol H effectively inhibits melanin biosynthesis by targeting tyrosinase activity in melanocytes . This property has implications for treating hyperpigmentation disorders and developing skin-whitening agents.

Mechanisms of Action

Interaction with Enzymes

The compound's hydroxyl and methoxy groups facilitate hydrogen bonding interactions with enzymatic active sites. For example, it acts as a competitive inhibitor of tyrosinase by binding to its copper-containing catalytic domain .

Modulation of Signaling Pathways

Deoxydihydroxanthoangelol H modulates multiple signaling pathways involved in inflammation and cancer progression:

  • NF-κB Pathway: Suppresses nuclear translocation of NF-κB subunits, thereby reducing the transcription of pro-inflammatory genes .

  • PI3K/Akt Pathway: Inhibits Akt phosphorylation, leading to decreased cell survival signals .

Toxicological Profile

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that deoxydihydroxanthoangelol H exhibits minimal toxicity toward normal human cells at concentrations effective against cancer cells .

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